

Technical Support Center: Managing Histamine-Release Syndrome Associated with CBP-501 Acetate

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Compound of Interest

Compound Name: CBP-501 acetate

Cat. No.: B15607408

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing histamine-release syndrome (HRS) associated with the use of **CBP-501 acetate**.

Frequently Asked Questions (FAQs)

Q1: What is **CBP-501 acetate** and what is its mechanism of action?

A1: CBP-501 is a novel synthetic peptide-based anticancer agent.^{[1][2]} Its primary mechanism of action involves the modulation of calmodulin, which leads to an increased influx of platinum-based chemotherapy drugs, such as cisplatin, into tumor cells.^[1] This enhances the cytotoxicity of these drugs against cancer cells. Additionally, CBP-501 is described as a G2 checkpoint inhibitor, targeting multiple serine/threonine kinases like MAPKAP-K2, C-Tak1, and CHK1. It also exhibits immunomodulatory properties, promoting immunogenic cell death and enhancing the efficacy of immune checkpoint inhibitors.^{[1][2][3]}

Q2: What is histamine-release syndrome (HRS) and why is it associated with CBP-501?

A2: Histamine-release syndrome (HRS), also referred to as an infusion-related reaction, is a common adverse event observed with CBP-501 administration.^{[3][4]} Symptoms are consistent with the release of histamine and other inflammatory mediators from mast cells and basophils,

and can include rash, itching (pruritus), and hives (urticaria).[4] As a peptide, CBP-501 may directly activate mast cells, a phenomenon observed with other peptides. This can occur through receptor-independent mechanisms, such as direct G-protein activation, or potentially through receptors like Mas-related G protein-coupled receptor X2 (MRGPRX2), which is known to be activated by various cationic peptides.[5][6][7][8]

Q3: What are the typical signs and symptoms of CBP-501-induced HRS?

A3: Based on clinical trial data, the most common signs and symptoms of HRS associated with CBP-501 are infusion-related reactions such as rash, itching, and hives.[4] These reactions typically occur within 10 to 60 minutes of starting the infusion.[3]

Q4: How is HRS managed in a clinical research setting?

A4: In clinical trials, HRS associated with CBP-501 has been managed with a prophylactic premedication regimen. This typically includes the administration of a corticosteroid (dexamethasone), an H1 receptor antagonist (diphenhydramine), an H2 receptor antagonist (ranitidine), and another long-acting H1 receptor antagonist (loratadine).[3]

Troubleshooting Guide

Problem 1: A researcher observes an unexpected and severe infusion reaction in an animal model during preclinical studies with CBP-501.

- Possible Cause: The infusion rate may be too high, leading to a rapid release of histamine. The animal model may also have a higher sensitivity to peptide-induced mast cell degranulation.
- Troubleshooting Steps:
 - Immediately stop the infusion.
 - Administer an antihistamine and a corticosteroid, with doses adjusted for the animal's weight.
 - Monitor vital signs closely.
 - For future experiments, consider the following:

- Implement a premedication protocol similar to the one used in human clinical trials (see Q4 in FAQs).
- Reduce the infusion rate of CBP-501.
- Consider a dose-escalation study in the animal model to determine the maximum tolerated dose.

Problem 2: An in vitro experiment using primary human mast cells shows inconsistent degranulation in response to CBP-501.

- Possible Causes:
 - Variability in primary cell donors.
 - Suboptimal experimental conditions.
 - Incorrect timing of measurements.
- Troubleshooting Steps:
 - Cell Source and Handling:
 - Use mast cells from multiple donors to account for individual variability.
 - Ensure consistent cell viability and handling procedures.
 - Experimental Conditions:
 - Optimize the concentration of CBP-501 used. Perform a dose-response curve.
 - Ensure the buffer used for the assay is appropriate for mast cell activation studies (e.g., Tyrode's buffer).
 - Check for potential interference from components of the CBP-501 formulation if not using a pure peptide.
 - Assay Protocol:

- Refer to the detailed experimental protocols for mast cell degranulation assays provided below.
- Ensure the timing of sample collection for histamine or β -hexosaminidase measurement is optimized, as the release is rapid.

Quantitative Data

While specific quantitative data on histamine release with CBP-501 is not publicly available, the following tables illustrate the kind of data that would be generated from relevant experiments.

Table 1: Illustrative Dose-Response of CBP-501 on Histamine Release from Human Mast Cells (In Vitro)

CBP-501 Concentration (μ M)	Mean Histamine Release (ng/mL) \pm SD	% of Total Histamine Release
0 (Control)	5.2 \pm 1.1	2.1%
1	15.8 \pm 2.5	6.3%
10	45.3 \pm 5.8	18.1%
50	120.7 \pm 12.3	48.3%
100	185.4 \pm 15.9	74.2%

Table 2: Illustrative Effect of Premedication on CBP-501-Induced Histamine Release (In Vitro)

Treatment	Mean Histamine Release (ng/mL) \pm SD	% Inhibition
CBP-501 (50 μ M)	122.5 \pm 11.7	-
CBP-501 + Diphenhydramine (10 μ M)	85.1 \pm 9.2	30.5%
CBP-501 + Dexamethasone (1 μ M)	98.3 \pm 10.5	19.8%
CBP-501 + Combination	45.6 \pm 6.1	62.8%

Experimental Protocols

1. In Vitro Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol is adapted for assessing peptide-induced degranulation.

- Cell Culture:
 - Culture a human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells in appropriate media.[\[9\]](#)
- Assay Procedure:
 - Seed cells (e.g., 5×10^4 cells/well) in a 96-well plate in a suitable buffer (e.g., Tyrode's buffer).[\[10\]](#)
 - Prepare serial dilutions of **CBP-501 acetate** in the same buffer.
 - Add the CBP-501 dilutions to the cells and incubate for 30 minutes at 37°C.[\[10\]](#)
 - Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).[\[10\]](#)
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant.

- To measure β -hexosaminidase activity, add a substrate solution (e.g., p-nitrophenyl-N-acetyl- β -D-glucosaminide) to the supernatant.
- Incubate until a color change is observed and stop the reaction with a stop solution (e.g., glycine).[9]
- Read the absorbance at the appropriate wavelength (e.g., 405 nm).[9]
- Data Analysis:
 - Calculate the percentage of β -hexosaminidase release relative to the positive control.

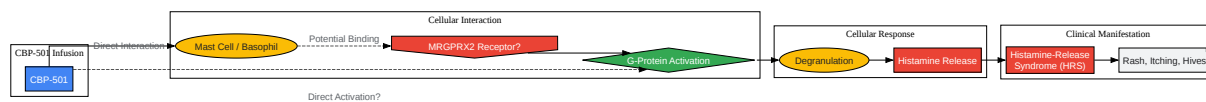
2. Quantification of Plasma Histamine by HPLC

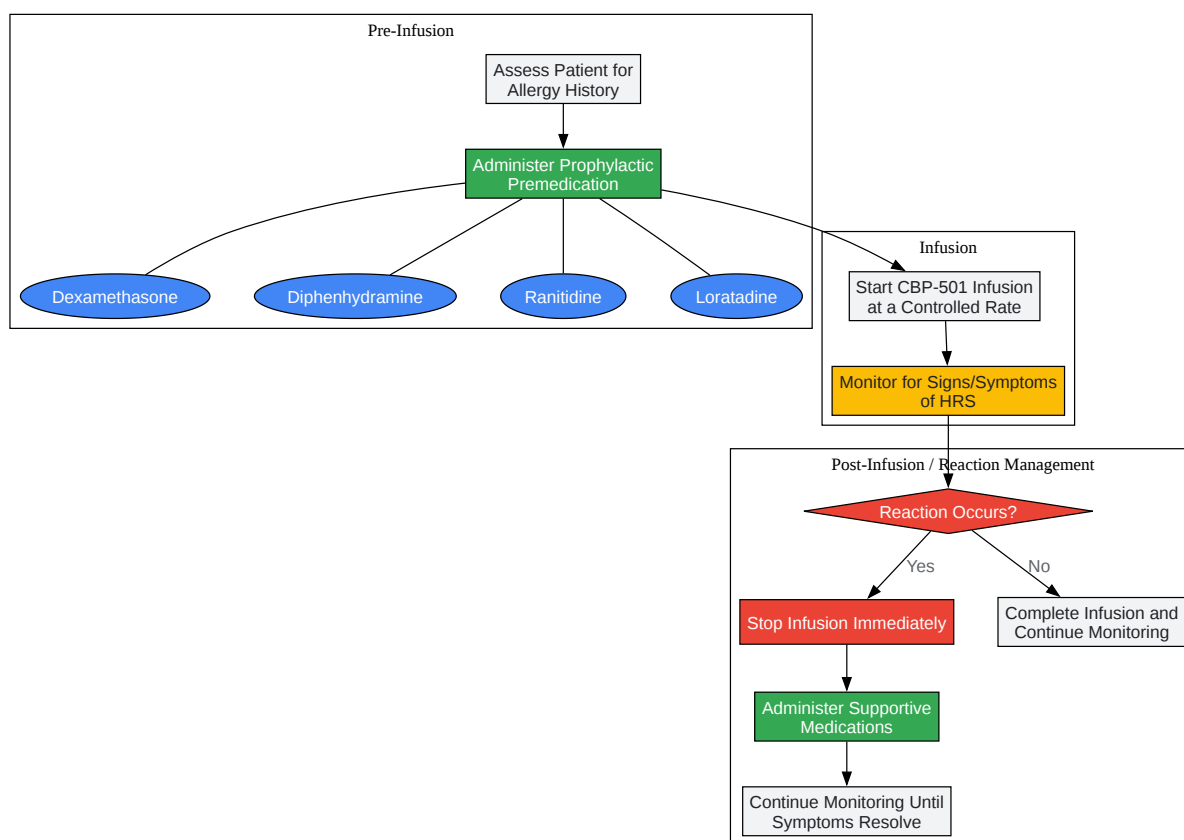
This protocol provides a general workflow for measuring histamine in clinical or preclinical samples.

- Sample Preparation:
 - Collect blood samples in EDTA-containing tubes and immediately place them on ice.
 - Centrifuge at 4°C to separate the plasma.
 - Perform protein precipitation using an agent like acetonitrile.[10]
- Chromatography:
 - Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.[10]
 - Employ a gradient elution with a mobile phase consisting of acetonitrile, an ammonium acetate buffer, and formic acid.[10]
- Detection:
 - Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion multiple reaction monitoring (MRM) mode.[10]
 - Monitor the specific mass-to-charge ratio (m/z) transitions for histamine (e.g., 112 \rightarrow 95) and an internal standard (e.g., d4-histamine, 116 \rightarrow 99).[10]

- Quantification:
 - Generate a standard curve using known concentrations of histamine to quantify the levels in the plasma samples.

Visualizations





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